REACTION_CXSMILES
|
[C:1]([C:3]([CH3:12])([CH3:11])[CH:4]([OH:10])[CH2:5][C:6](OC)=[O:7])#[N:2].CO.[BH4-].[Na+].Cl>C1COCC1.C(OCC)(=O)C>[C:1]([C:3]([CH3:12])([CH3:11])[CH:4]([OH:10])[CH2:5][CH2:6][OH:7])#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(CC(=O)OC)O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
885 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously
|
Type
|
EXTRACTION
|
Details
|
An organic layer was extracted
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (20 mL) was further added to the aqueous layer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the obtained organic layer was dried over anhydrous magnesium sulfate (2 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(CCO)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.84 mmol | |
AMOUNT: MASS | 1.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |